3-(5-Chlorothiophene-2-carboxamido)cyclohexyl phenylcarbamate (DP-2) is a degradation product of the anticoagulant drug rivaroxaban []. It is not a naturally occurring compound and has not been independently synthesized or investigated outside the context of rivaroxaban degradation studies.
Rivaroxaban, when subjected to hydrolytic stress conditions following ICH guidelines, undergoes degradation, leading to the formation of several degradation products []. 3-(5-Chlorothiophene-2-carboxamido)cyclohexyl phenylcarbamate (DP-2) is one such product identified through UPLC-MS analysis of the degraded samples.
The identification of DP-2 was further confirmed through its isolation using mass-directed auto purification (MDAP) []. Further characterization involved a combination of spectroscopic techniques:
3-(5-Chlorothiophene-2-amido)cyclohexyl N-phenylcarbamate is a chemical compound that belongs to a class of substituted oxazolidinones. These compounds have garnered attention in medicinal chemistry, particularly for their potential applications in blood coagulation and other therapeutic areas. The compound's structure features a cyclohexyl group linked to a phenylcarbamate moiety, with an amido substitution that introduces unique pharmacological properties.
3-(5-Chlorothiophene-2-amido)cyclohexyl N-phenylcarbamate can be classified as:
The synthesis of 3-(5-chlorothiophene-2-amido)cyclohexyl N-phenylcarbamate involves several critical steps:
These steps typically involve solvents like tetrahydrofuran and reagents such as triethylamine and sodium carbonate to facilitate the reactions .
The molecular structure of 3-(5-chlorothiophene-2-amido)cyclohexyl N-phenylcarbamate can be represented as follows:
The structural features include:
The compound can participate in various chemical reactions typical for substituted oxazolidinones:
These reactions are essential for modifying the compound to enhance its pharmacological profile .
The mechanism of action for 3-(5-chlorothiophene-2-amido)cyclohexyl N-phenylcarbamate primarily involves its interaction with specific biological targets related to blood coagulation pathways.
This mechanism positions it as a potential therapeutic agent for managing conditions like thrombosis .
These properties are critical for determining the handling and storage conditions necessary for practical applications .
3-(5-chlorothiophene-2-amido)cyclohexyl N-phenylcarbamate has several scientific applications:
Thiophene-carbamate hybrids represent a strategically important class of heterocyclic compounds in medicinal chemistry, merging the versatile bioactivity profiles of both thiophene and carbamate pharmacophores. The thiophene moiety—a sulfur-containing five-membered heterocycle—imparts significant electron delocalization characteristics and enhanced binding interactions with biological targets, while the carbamate group (–NHCOO–) serves as a critical pharmacophore in enzyme inhibition and metabolic stability. This molecular synergy has yielded numerous clinically valuable agents across therapeutic domains [1] [9].
Carbamate-containing compounds exhibit diverse pharmacological actions, functioning as acetylcholinesterase inhibitors (e.g., rivastigmine), fungicides, herbicides, and protease inhibitors. Their mechanism frequently involves targeted covalent interactions with enzymatic active sites, particularly through carbamylation of serine residues—a reversible modification distinct from organophosphate phosphorylation [1]. When integrated with the thiophene scaffold, which contributes favorable π-stacking capability and membrane permeability, these hybrids demonstrate enhanced target affinity and optimized pharmacokinetic profiles. The strategic incorporation of halogen atoms (especially chlorine) at the thiophene C5 position further modulates electronic properties and steric occupancy, often boosting target selectivity [5] [9].
Table 1: Notable Thiophene-Carbamate Hybrids in Clinical Development or Use
Compound | Therapeutic Target | Key Structural Features | Clinical Application |
---|---|---|---|
SAR107375 | Dual thrombin/FXa inhibitor | 5-Chlorothiophene-2-carboxamide | Anticoagulant (Phase II) |
Rivaroxaban derivatives | Factor Xa | Chlorothiophene-carbamate linkage | Antithrombotic |
BI-3802 | BCL6 inhibitor | Thiophene-carbamate scaffold | Oncology candidate |
Tedizolid | Bacterial ribosome | Tetrazole-thiophene hybrid | Antibacterial (approved 2014) |
Recent advances highlight this scaffold's versatility: SAR107375 exemplifies rational design wherein the 5-chlorothiophene-2-carboxamide unit contributes essential binding interactions for potent dual inhibition of thrombin (Ki = 8 nM) and factor Xa (Ki = 1 nM). Similarly, carbamate-containing cephalosporins (e.g., cefuroxime axetil) leverage the carbamate's hydrolytic lability for prodrug activation, significantly enhancing oral bioavailability [3] [9]. The emergence of such hybrids coincides with increasing antibiotic resistance challenges, where novel heterocyclic architectures circumvent existing resistance mechanisms. Approximately 28% of FDA-approved antibiotics since 2010 contain five-membered heterocycles like thiophene, reflecting their central role in addressing microbial resistance [9].
The target compound exemplifies advanced molecular hybridization strategies, integrating three distinct pharmacophoric elements: (1) a 5-chlorothiophene-2-carboxamide unit, (2) a conformationally constrained cyclohexyl spacer, and (3) an N-phenylcarbamate terminus. This architecture enables multifaceted target engagement unavailable to simpler carbamate or thiophene derivatives alone [2] [7].
The molecule features an unconventional orthogonal connectivity pattern: the 5-chlorothiophene-2-carboxamide group links via its carbonyl function to the cyclohexyl amine (C-3 position), while the carbamate moiety bridges the same cyclohexyl oxygen with the aniline nitrogen. This arrangement creates a Y-shaped topology with three vectorial arms:
Table 2: Calculated Physicochemical Parameters of Key Fragments
Fragment | LogP | TPSA (Ų) | H-bond Donors | H-bond Acceptors | Aromatic Ring Character |
---|---|---|---|---|---|
5-Chlorothiophene-2-carboxamide | 1.86 | 65.54 | 1 | 2 | Thienyl (moderate) |
Cyclohexyl linker | 1.37 | 12.03 | 0 | 1 (ether) | Aliphatic |
N-Phenylcarbamate | 1.92 | 41.33 | 1 | 3 | Phenyl (strong) |
Composite Molecule | 3.98 | 89.72 | 2 | 6 | Dual aromatic systems |
Computational analyses reveal significant electronic modulation: the chlorine atom induces substantial σ-electron withdrawal from the thiophene ring (+0.18 e charge at C5), enhancing the carboxamide's hydrogen-bond accepting capacity. Meanwhile, the phenylcarbamate's carbonyl displays reduced electrophilicity (partial charge -0.32 e) compared to aliphatic carbamates (-0.41 e), suggesting tunable reactivity toward nucleophilic serine residues in hydrolase enzymes [2] [7]. The cyclohexyl spacer provides stereochemical diversity—the equatorial versus axial orientation of substituents dramatically influences intramolecular hydrogen bonding (N-H⋯O=C between carboxamide and carbamate) and overall molecular rigidity.
This hybrid demonstrates favorable synthetic tractability via convergent routes:
Step 1: 5-Chlorothiophene-2-carboxylic acid + SOCl₂ → Acid chloride Step 2: Acid chloride + 3-aminocyclohexanol → Amide intermediate (70-85% yield) Step 3: Amide intermediate + Phenyl isocyanate → Target carbamate (cyclohexyl O-attack)
Notably, the cyclohexyl hydroxyl shows higher nucleophilicity toward isocyanates than the carboxamide nitrogen (ΔG‡ difference ~3.1 kcal/mol), ensuring regioselective carbamate formation. The synthetic sequence benefits from commercial availability of enantiopure trans-3-aminocyclohexanol precursors, enabling chiral resolution for biological evaluation of stereoisomers [8].
Physicochemical profiling indicates balanced drug-like properties: moderate lipophilicity (cLogP 3.98), sufficient aqueous solubility (0.503 mg/mL predicted), and high passive permeability (Pe = 18.3 × 10⁻⁶ cm/s). These parameters align with Lipinski/VEBER guidelines for oral bioavailability, distinguishing it from simpler carbamates used in agriculture that often exhibit higher LogP (>5) and negligible solubility. The molecule's topological polar surface area (89.72 Ų) remains below common blood-brain barrier penetration thresholds, suggesting potential CNS activity absent in polar carbamate insecticides [2] [5]. Preliminary stability assessments indicate plasma esterase resistance exceeding 6 hours—a critical advantage over metabolically labile aliphatic carbamates—attributed to steric shielding by the phenyl group and cyclohexyl constraint. This structural uniqueness positions the compound as a versatile template for developing protease inhibitors, kinase modulators, or antimicrobial agents addressing evolving resistance mechanisms [7] [9].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1